molecular formula C18H12N6O4 B3115495 5,5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid CAS No. 2097938-53-7

5,5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid

Cat. No.: B3115495
CAS No.: 2097938-53-7
M. Wt: 376.3 g/mol
InChI Key: GJXSPTOJPFIENF-UHFFFAOYSA-N
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Description

5,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,3’-dicarboxylic acid is a compound that features a biphenyl core substituted with triazole rings and carboxylic acid groups

Mechanism of Action

Target of Action

Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines . These compounds may interact with various targets within these cells, leading to their cytotoxic effects.

Mode of Action

It’s known that similar 1,2,4-triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 5,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,3’-dicarboxylic acid might interact with its targets in a way that disrupts normal cell function and triggers programmed cell death.

Biochemical Pathways

Given the cytotoxic effects of similar 1,2,4-triazole derivatives on cancer cells , it’s plausible that this compound could affect pathways related to cell growth and survival

Pharmacokinetics

It’s known that the presence of the 1,2,4-triazole ring in heterocyclic compounds can improve pharmacokinetic properties, potentially enhancing bioavailability .

Result of Action

Similar 1,2,4-triazole derivatives have been shown to exhibit cytotoxic effects against cancer cells, potentially through the induction of apoptosis . This suggests that 5,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,3’-dicarboxylic acid could have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,3’-dicarboxylic acid involves the condensation of 1,2,4-triazole-1-carbaldehyde with a biphenyl derivative under suitable conditions . The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,3’-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The triazole rings can be oxidized under strong oxidative conditions.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The triazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Biphenyl derivatives with alcohol groups.

    Substitution: Substituted triazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,3’-dicarboxylic acid is unique due to its biphenyl core, which provides additional rigidity and potential for π-π interactions. This structural feature enhances its ability to form stable complexes and interact with biological targets more effectively than its simpler analogs.

Properties

IUPAC Name

3-[3-carboxy-5-(1,2,4-triazol-1-yl)phenyl]-5-(1,2,4-triazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6O4/c25-17(26)13-1-11(3-15(5-13)23-9-19-7-21-23)12-2-14(18(27)28)6-16(4-12)24-10-20-8-22-24/h1-10H,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXSPTOJPFIENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N2C=NC=N2)C3=CC(=CC(=C3)N4C=NC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid
Reactant of Route 2
5,5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid
Reactant of Route 3
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5,5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid
Reactant of Route 4
5,5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
5,5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid
Reactant of Route 6
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5,5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid

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